7-Bromonaphthalen-1-ol
Overview
Description
7-Bromonaphthalen-1-ol is an aromatic compound with the molecular formula C10H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a hydroxyl group at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
Given its inhibitory effects on cyp1a2 and cyp2c9, it likely interacts with these enzymes and prevents them from carrying out their normal metabolic functions .
Biochemical Pathways
As it inhibits cyp1a2 and cyp2c9, it can be inferred that it impacts the metabolic pathways these enzymes are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromonaphthalen-1-ol are as follows :
- High gastrointestinal absorption is predicted. It is predicted to be able to cross the blood-brain barrier (BBB permeant). It is not a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. Specific excretion information is not available.
These properties influence the bioavailability of this compound, with high GI absorption and BBB permeability suggesting good bioavailability.
Result of Action
Given its inhibitory effects on CYP1A2 and CYP2C9, it likely impacts the metabolism of substances these enzymes act upon .
Biochemical Analysis
Biochemical Properties
7-Bromonaphthalen-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in studying drug-drug interactions and metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to changes in cell function, including alterations in cell proliferation and survival. Additionally, the compound’s impact on cellular metabolism can affect energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates . This inhibition can lead to an accumulation of unmetabolized compounds, which may have downstream effects on cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been shown to be relatively stable under standard storage conditions . Its effects on cellular function can change over time, with long-term exposure leading to alterations in cell viability and function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, including increased oxidative stress and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and alterations in metabolic function. These threshold effects highlight the importance of dosage considerations in experimental design and the potential risks associated with high-dose exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of CYP1A2 and CYP2C9 can result in altered drug metabolism and potential drug-drug interactions. Understanding these metabolic pathways is crucial for predicting the compound’s effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is highly lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . It is also capable of crossing the blood-brain barrier, which may have implications for its effects on the central nervous system. The distribution of this compound within the body can affect its overall bioavailability and efficacy in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromonaphthalen-1-ol can be synthesized through the bromination of naphthalen-1-ol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 7-Bromonaphthalen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form naphthalen-1-ol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like potassium cyanide (KCN) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 7-cyanonaphthalen-1-ol.
Oxidation: Formation of 7-bromo-1-naphthaldehyde.
Reduction: Formation of 7-bromo-1-naphthalenamine.
Scientific Research Applications
7-Bromonaphthalen-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Bromonaphthalene: The bromine atom is positioned differently, affecting its chemical properties and reactivity.
4-Bromo-1-naphthol: Similar structure but with the bromine atom at the 4th position, leading to different reactivity and applications.
Uniqueness: 7-Bromonaphthalen-1-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in targeted synthetic applications and research studies.
Properties
IUPAC Name |
7-bromonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXOXMPODAEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528861 | |
Record name | 7-Bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91270-69-8 | |
Record name | 7-Bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromonaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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